molecular formula C17H14N4O3 B3125147 N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-89-2

N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No. B3125147
CAS RN: 321570-89-2
M. Wt: 322.32 g/mol
InChI Key: YCGXSCJWPHSXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .

Scientific Research Applications

Molecular Structure and Bonding

The compound shows complex molecular interactions and structural characteristics. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a structurally related compound, forms complex sheets through a combination of hydrogen bonds, indicating intricate molecular behavior and potential for forming unique molecular structures. The presence of N-H...N, N-H...O, and C-H...O hydrogen bonds play a crucial role in the molecule's architecture, potentially leading to unique chemical properties and applications in materials science or molecular engineering (Portilla et al., 2007).

Antitumor Activity

Compounds with similar structural features have shown selective cytotoxicity against tumorigenic cell lines, indicating potential use in cancer research and drug development. For example, derivatives of benzothiazole have been designed to improve biological stability and have exhibited significant inhibitory effects on tumor growth in vivo, suggesting that similar compounds could serve as potent antitumor agents (Yoshida et al., 2005).

Carbonic Anhydrase Inhibition

Novel metal complexes of heterocyclic sulfonamide derivatives, structurally related to the queried compound, have shown strong inhibitory properties against carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions associated with altered carbonic anhydrase activity, such as glaucoma, epilepsy, or mountain sickness (Büyükkıdan et al., 2013).

Antimicrobial Activity

Derivatives structurally related to the compound have been synthesized and evaluated for antimicrobial activities, showing promising results against pathogens like Mycobacterium tuberculosis. This indicates potential for the development of new antimicrobial agents to combat resistant strains of bacteria (Nayak et al., 2016).

properties

IUPAC Name

N-(3-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-4-2-5-14(10-12)19-17(22)13-6-7-15(16(11-13)21(23)24)20-9-3-8-18-20/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGXSCJWPHSXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205937
Record name N-(3-Methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321570-89-2
Record name N-(3-Methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321570-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.